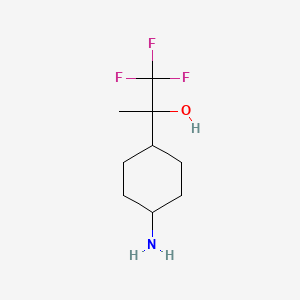
2-(4-Aminocyclohexyl)-1,1,1-trifluoro-2-propanol
Cat. No. B8520779
M. Wt: 211.22 g/mol
InChI Key: WTRGFQLEOUCWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05889012
Procedure details


11.1 g (53 mmol) of 4-(2-hydroxy-1,1,1-trifluoro-2-propyl)cyclohexanone were subjected to reductive amination in 150 ml of ammonia-saturated methanol in the presence of 2.3 g of rhodium (5% on charcoal) with 50 bar of hydrogen. 9.0 g (80.1% of theory) were obtained of a colorless oil which was reacted without further purification.
Name
4-(2-hydroxy-1,1,1-trifluoro-2-propyl)cyclohexanone
Quantity
11.1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]([CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)([CH3:7])[C:3]([F:6])([F:5])[F:4].[H][H].[NH3:17]>[Rh]>[NH2:17][CH:11]1[CH2:12][CH2:13][CH:8]([C:2]([OH:1])([CH3:7])[C:3]([F:6])([F:5])[F:4])[CH2:9][CH2:10]1
|
Inputs


Step One
|
Name
|
4-(2-hydroxy-1,1,1-trifluoro-2-propyl)cyclohexanone
|
|
Quantity
|
11.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(F)(F)F)(C)C1CCC(CC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
9.0 g (80.1% of theory) were obtained of a colorless oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1CCC(CC1)C(C(F)(F)F)(C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
